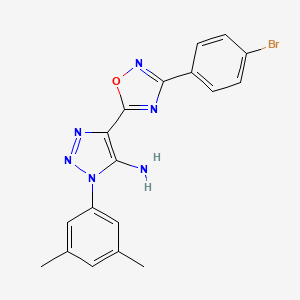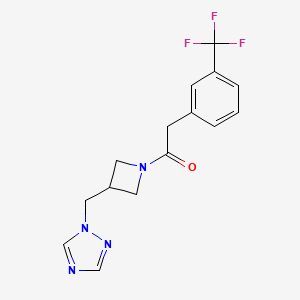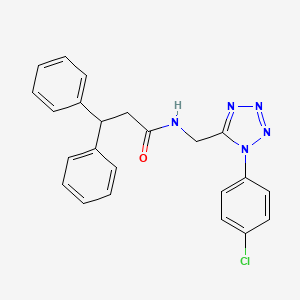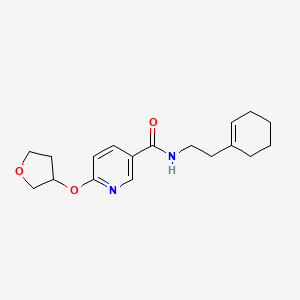![molecular formula C21H22F3N5 B2799912 1-methyl-4-({4-phenyl-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-yl}methyl)piperazine CAS No. 861207-66-1](/img/structure/B2799912.png)
1-methyl-4-({4-phenyl-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-yl}methyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of piperazine, which is a common core structure in many pharmaceutical and recreational drugs . It also contains a trifluoromethyl group, which is often used in drug design for its bioactivity .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can often be predicted based on its structure and the properties of similar compounds. For example, trifluoromethyl groups are known to influence the lipophilicity and metabolic stability of a compound .Applications De Recherche Scientifique
Heterocyclic Analogues and Their Applications
Heterocyclic compounds, similar in structure to 1-methyl-4-({4-phenyl-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-yl}methyl)piperazine, have been extensively studied for various applications. For instance, heterocyclic analogues of chlorcyclizine, which share structural motifs with the compound , have demonstrated potent hypolipidemic activity. These studies highlight the potential of such compounds in lowering serum lipid levels significantly, showcasing their relevance in medical chemistry for developing new therapeutic agents (Ashton et al., 1984).
Antimicrobial and Antitumor Activities
Several derivatives of triazole, a core structure in the compound of interest, have been synthesized and evaluated for their antimicrobial and antitumor activities. These studies reveal that triazole derivatives can exhibit good to moderate activities against various microorganisms, suggesting their potential use in developing new antimicrobial agents. Moreover, specific triazole derivatives bearing piperazine amide moiety have shown promising antiproliferative effects against breast cancer cells, indicating their potential application in cancer therapy (Bektaş et al., 2010); (Yurttaş et al., 2014).
Synthesis and Evaluation of Novel Derivatives
Research has also focused on the synthesis and pharmacological evaluation of novel derivatives of piperazine, including compounds with structural similarities to 1-methyl-4-({4-phenyl-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-yl}methyl)piperazine. These efforts aim at discovering compounds with enhanced biological activities, such as antidepressant and antianxiety properties. The chemical synthesis, characterization, and biological evaluation of these compounds are crucial steps in the development of new therapeutic agents with potential applications in mental health (Kumar et al., 2017).
Mécanisme D'action
Target of Action
The primary target of 1-methyl-4-({4-phenyl-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-yl}methyl)piperazine is the serotonin receptor . Serotonin receptors play a crucial role in regulating mood, anxiety, and happiness.
Mode of Action
This compound acts as a serotonergic releasing agent . It interacts with serotonin receptors, leading to an increase in the concentration of serotonin in the synaptic cleft. This results in prolonged signaling of serotonin, which can lead to various physiological effects.
Biochemical Pathways
The compound primarily affects the serotonergic pathway . By increasing the release of serotonin, it can influence various downstream effects such as mood regulation, sleep, appetite, and cognition.
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown . These properties can significantly impact the compound’s bioavailability and therapeutic efficacy.
Propriétés
IUPAC Name |
1-methyl-4-[[5-phenyl-3-[4-(trifluoromethyl)phenyl]triazol-4-yl]methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3N5/c1-27-11-13-28(14-12-27)15-19-20(16-5-3-2-4-6-16)25-26-29(19)18-9-7-17(8-10-18)21(22,23)24/h2-10H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQUQKZKHXGKBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(N=NN2C3=CC=C(C=C3)C(F)(F)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-4-({4-phenyl-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-yl}methyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Dimethyl-4-[(3-methylpyridin-2-yl)oxymethyl]piperidine-1-sulfonamide](/img/structure/B2799830.png)


![N-[4-(2-Oxo-1,3-benzoxazol-3-yl)butyl]prop-2-enamide](/img/structure/B2799836.png)
![2-(4-Methoxyphenyl)-4-(methylthio)pyrazolo[1,5-a]pyrazine](/img/structure/B2799837.png)
![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2799838.png)


![4-{9-methyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-N-[2-(4-sulfamoylphenyl)ethyl]butanamide](/img/structure/B2799843.png)

![1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate](/img/structure/B2799847.png)

![N-{2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl}benzenesulfonamide](/img/structure/B2799852.png)